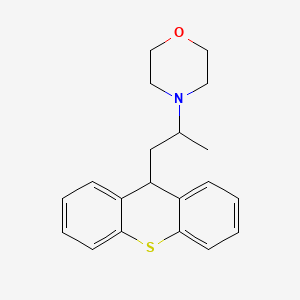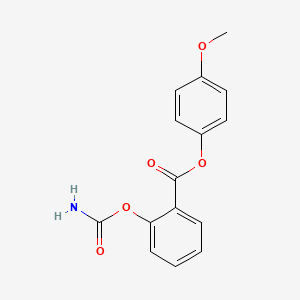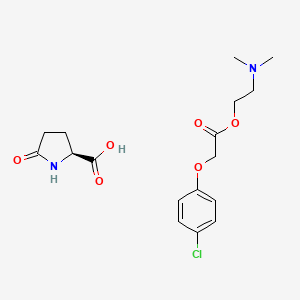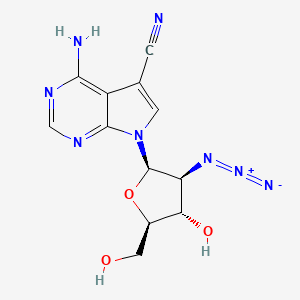
Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate is a complex organotin compound It is characterized by its unique structure, which includes a combination of tetradecyl, octyl, and oxo groups, along with a thioether linkage and a stannatetracosanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Stannatetracosanoate Backbone: This step involves the reaction of a stannane precursor with a long-chain carboxylic acid to form the stannatetracosanoate backbone.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the stannatetracosanoate with a thiol compound under controlled conditions.
Addition of the Tetradecyl and Octyl Groups: The tetradecyl and octyl groups are added through alkylation reactions, using appropriate alkyl halides and a strong base.
Oxidation and Final Modifications: The final steps involve oxidation reactions to introduce the oxo groups and any additional modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or the thioether linkage to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetradecyl or octyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, aryl halides, or organometallic reagents can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and thiols.
Substitution: Various alkylated or arylated derivatives.
科学的研究の応用
Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thioether linkage and oxo groups may interact with thiol-containing enzymes, inhibiting their function. Additionally, the stannatetracosanoate backbone may facilitate the compound’s incorporation into biological membranes, affecting cellular processes.
類似化合物との比較
Similar Compounds
- Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannadocosanoate
- Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetradecanoate
Uniqueness
Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate is unique due to its specific combination of functional groups and its stannatetracosanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
83898-48-0 |
|---|---|
分子式 |
C59H116O6S3Sn |
分子量 |
1136.5 g/mol |
IUPAC名 |
tetradecyl 3-[octyl-bis[(3-oxo-3-tetradecoxypropyl)sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C17H34O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;1-3-5-7-8-6-4-2;/h3*20H,2-16H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChIキー |
LTHSRDDUDNZMNL-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(SCCC(=O)OCCCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


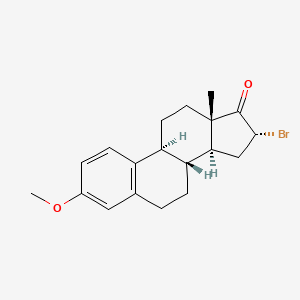

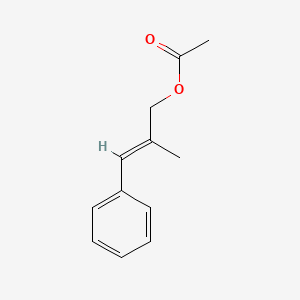
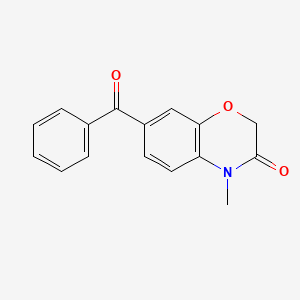
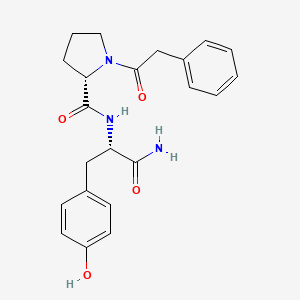
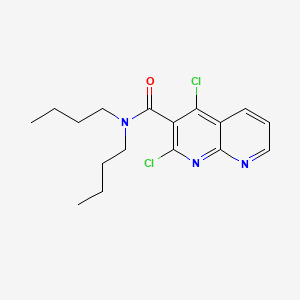
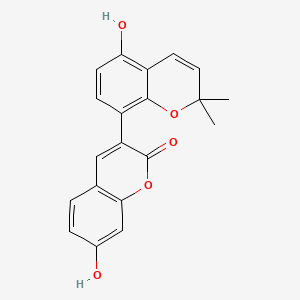
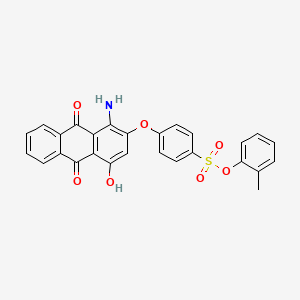
![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)
